(4-Chlorothiophen-3-yl)methanamine
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Overview
Description
(4-Chlorothiophen-3-yl)methanamine is an organic compound with the molecular formula C5H6ClNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a chlorine atom at the 4-position and an amine group at the 3-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorothiophen-3-yl)methanamine typically involves the chlorination of thiophene followed by amination. One common method involves the reaction of 4-chlorothiophene with formaldehyde and ammonia under acidic conditions to yield this compound . Another approach includes the use of 4-chlorothiophene-3-carboxylic acid, which is first converted to the corresponding amide and then reduced to the amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorothiophen-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding thiophene derivative without the chlorine atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Thiophene derivatives without chlorine.
Substitution: Hydroxyl or alkyl-substituted thiophene derivatives.
Scientific Research Applications
(4-Chlorothiophen-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorothiophen-3-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The chlorine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorothiophen-2-yl)methanamine: Similar structure but with the chlorine atom at the 2-position.
(4-Bromothiophen-3-yl)methanamine: Similar structure but with a bromine atom instead of chlorine.
(4-Methylthiophen-3-yl)methanamine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(4-Chlorothiophen-3-yl)methanamine is unique due to the specific positioning of the chlorine atom and the amine group on the thiophene ring. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(4-chlorothiophen-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c6-5-3-8-2-4(5)1-7/h2-3H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVGCNCFKOEFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Cl)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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